1,3-Dichloropropene
Overview
Description
1,3-Dichloropropene is an organochlorine compound with the chemical formula C3H4Cl2. It is a colorless to straw-colored liquid with a sweet, chloroform-like odor. This compound is primarily used in agriculture as a preplant fumigant and nematicide to control parasitic nematodes in the soil . It is sold under various trade names, including Telone and Nematox .
Mechanism of Action
1,3-Dichloro-1-propene, also known as 1,3-Dichloropropene, is an organochlorine compound used mainly in farming as a pesticide . Here is a detailed analysis of its mechanism of action:
Target of Action
It is known to be used as a soil fumigant and nematicide , suggesting that its targets are likely soil-borne pests and nematodes.
Mode of Action
As a soil fumigant and nematicide, it likely disrupts essential biological processes in the target organisms, leading to their eradication .
Biochemical Pathways
The principle metabolic pathway of 1,3-Dichloro-1-propene is conjugation with glutathione and elimination as mercapturic acids . Enzymatic conjugation with glutathione and nonenzymatic alkylation proceed more rapidly with the cis-isomer than with the trans-isomer . This process likely affects the biochemical pathways of the target organisms, disrupting their normal functions.
Pharmacokinetics
1,3-Dichloro-1-propene is highly soluble in water and many organic solvents . It is also highly volatile , which allows it to spread effectively when used as a fumigant. , indicating that it is likely metabolized or broken down relatively quickly in the environment.
Result of Action
1,3-Dichloro-1-propene induces micronuclei in the bone marrow of female mice, as well as sister chromatid exchanges and DNA damage in cultured mammalian cells . It is mutagenic to bacteria . These effects at the molecular and cellular level likely contribute to its efficacy as a pesticide.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-Dichloro-1-propene. Its high volatility allows it to spread effectively in the environment, while its solubility in water and organic solvents can affect its distribution in different environmental compartments . , suggesting that environmental factors such as temperature, humidity, and soil composition could influence its persistence and efficacy.
Biochemical Analysis
Biochemical Properties
1,3-Dichloropropene is a synthetic compound that interacts with various biomolecules in the environment. The primary metabolic pathway of this compound is conjugation with glutathione and elimination as mercapturic acids . Enzymatic conjugation with glutathione and nonenzymatic alkylation proceed more rapidly with the cis-isomer than with the trans-isomer .
Cellular Effects
This compound can have various effects on cells. Acute inhalation exposure of humans following a spill caused mucous membrane irritation, chest pain, and breathing difficulties . Effects on the lung, including emphysema and edema, have been observed in rats acutely exposed to this compound by inhalation .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with glutathione. This interaction leads to the formation of a conjugate that is subsequently eliminated as mercapturic acids . This process involves both enzymatic and nonenzymatic reactions, with the cis-isomer of this compound showing a faster rate of reaction .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, systemic exposures to this compound in mice become nonlinear at inhalation exposure levels of 30 ppm or above . This nonlinearity is due to a reduction in the metabolic clearance of the compound at higher exposure levels .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, acute animal tests in rats, mice, and rabbits have demonstrated this compound to have moderate acute toxicity from inhalation, moderate to high acute toxicity from oral exposure, and high acute toxicity from dermal exposure .
Metabolic Pathways
This compound is involved in the glutathione conjugation pathway . In this pathway, this compound interacts with glutathione, leading to the formation of a conjugate that is subsequently eliminated as mercapturic acids .
Transport and Distribution
The distribution of this compound in soil compartments is dependent on the vapor pressure, diffusion coefficient, temperature, and moisture content of the soil .
Preparation Methods
1,3-Dichloropropene can be synthesized through several methods:
Dehydration of 1,3-dichloro-2-propanol: This method involves the removal of water from 1,3-dichloro-2-propanol.
Dehydrochlorination of 1,2,3-trichloropropane: This process involves the removal of hydrogen chloride from 1,2,3-trichloropropane.
Reaction of 3-chloro-2-propen-1-ol with phosphorus trichloride: This method involves the reaction of 3-chloro-2-propen-1-ol with phosphorus trichloride.
Chlorination of propylene or allyl chloride: This industrial method involves the chlorination of propylene or allyl chloride to produce this compound.
Chemical Reactions Analysis
1,3-Dichloropropene undergoes various chemical reactions:
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups. For example, it can react with nucleophiles to form different substituted products.
Addition: It can participate in addition reactions with compounds containing double or triple bonds.
Scientific Research Applications
1,3-Dichloropropene has several scientific research applications:
Comparison with Similar Compounds
1,3-Dichloropropene is compared with other similar compounds such as:
1,2-Dichloropropane: Another chlorinated hydrocarbon used as a solvent and in chemical synthesis.
1,1-Dichloropropene: A less commonly used isomer with different chemical properties.
2,3-Dichloropropene: Another isomer with distinct applications and properties.
This compound is unique due to its widespread use as a soil fumigant and its effectiveness in controlling nematodes, making it a valuable compound in agriculture .
Properties
IUPAC Name |
1,3-dichloroprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2/c4-2-1-3-5/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOORRWUZONOOLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2 | |
Record name | 1,3-DICHLOROPROPENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3163 | |
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Record name | 1,3-DICHLOROPROPENE (MIXED ISOMERS) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022057 | |
Record name | 1,3-Dichloropropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,3-dichloropropene appears as a clear colorless liquid. Flash point 95 °F. Denser (at 10.2 lb / gal) than water and insoluble in water. Vapors are heavier than air. Used to make other chemicals and as soil fumigant., Liquid, Colorless to straw-colored liquid with a sharp, sweet, irritating, chloroform-like odor. [insecticide] [Note: Exists as mixture of cis- & trans-isomers.] [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless to straw-colored liquid with a sharp, sweet, irritating, chloroform-like odor., Colorless to straw-colored liquid with a sharp, sweet, irritating, chloroform-like odor. [insecticide] [Note: Exists as mixture of cis- & trans-isomers.] | |
Record name | 1,3-DICHLOROPROPENE | |
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Record name | 1-Propene, 1,3-dichloro- | |
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Record name | 1,3-Dichloropropene | |
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Record name | 1,3-DICHLOROPROPENE (MIXED ISOMERS) | |
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Record name | 1,3-DICHLOROPROPENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/399 | |
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Record name | 1,3-Dichloropropene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0199.html | |
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Boiling Point |
219 °F at 760 mmHg (NTP, 1992), 108 °C, Colorless to straw-colored liquid, pungent, sweet, penetrating odor; boiling point 104 °C; specific gravity 1.211 (25 °C); vapor pressure 28 mm Hg (20 °C) /Technical 1,3-dichloropropene/, 226 °F | |
Record name | 1,3-DICHLOROPROPENE | |
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Record name | 1,3-DICHLOROPROPENE | |
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Record name | 1,3-Dichloropropene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Flash Point |
95 °F (NTP, 1992), 28 °C (82 °F) - closed cup, 25 °C closed cup; 35 °C open cup, 35 °C (open cup), 25 °C c.c., 95 °F, 77 °F | |
Record name | 1,3-DICHLOROPROPENE | |
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URL | https://cameochemicals.noaa.gov/chemical/3163 | |
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Record name | 1,3-DICHLOROPROPENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/399 | |
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Record name | 1,3-Dichloropropene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0199.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Solubility |
less than 0.1 mg/mL at 61.7 °F (NTP, 1992), In water, 2 g/L at 20 °C, In water at 25 °C: 2,180 mg/L (cis isomer), 2,320 mg/L (trans isomer), Miscible with hydrocarbons, halogenated solvents, esters, and ketones, Soluble in toluene, acetone, octane, Solubility in water, g/100ml at 20 °C: 0.2, 0.2% | |
Record name | 1,3-DICHLOROPROPENE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,3-Dichloropropene | |
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URL | https://www.cdc.gov/niosh/npg/npgd0199.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Density |
1.2 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.220 at 25 °C, Relative density (water = 1): 1.22, 1.21 | |
Record name | 1,3-DICHLOROPROPENE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,3-Dichloropropene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0199.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.83 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.8 (Air = 1), Relative vapor density (air = 1): 3.8, 3.86 | |
Record name | 1,3-DICHLOROPROPENE | |
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URL | https://cameochemicals.noaa.gov/chemical/3163 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0995 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | 1,3-DICHLOROPROPENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/399 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
27.9 mmHg at 68 °F ; 28 mmHg at 77 °F (NTP, 1992), 28.0 [mmHg], 34.3 mm Hg at 25 °C (cis isomer), 23.0 mm Hg at 25 °C (trans isomer), Vapor pressure, kPa at 20 °C: 3.7, 28 mmHg at 77 °, 28 mmHg | |
Record name | 1,3-DICHLOROPROPENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3163 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,3-Dichloropropene | |
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Record name | 1,3-DICHLOROPROPENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1109 | |
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Record name | 1,3-DICHLOROPROPENE (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | 1,3-DICHLOROPROPENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/399 | |
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Record name | 1,3-Dichloropropene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0199.html | |
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Mechanism of Action |
1,3-Dichloropropene (1,3-D) is a soil fumigant used primarily for preplanting control of parasitic nematodes. In a previous chronic dietary exposure study, 1,3-D induced an increased incidence of hepatocellular adenomas in male rats at a dose of 25?mg/kg/day. Although the mechanism for tumor induction in the rat liver by 1,3-D has not been specifically elucidated, available data suggested that the observed liver tumorigenesis was through a nongenotoxic mode of action at the tumor promotion stage. Fischer 344 rats containing preneoplastic lesions were treated (via gavage) with 25 mg/kg/day 1,3-D or 80 mg/kg/day phenobarbital (PB) for 30 days and 60 days, or for 30 days followed by a 30-day recovery period (no compound exposure). Following treatment, placental form glutathione S-transferase (GSTP) positive and GSTP-negative liver focal lesions were quantitated as to size and number. 1,3-D treatment had no effect on GSTP-positive foci number or relative size but significantly increased the number, labeling index, and relative size of GSTP-negative focal lesions (identified by H and E staining) after 30 and 60 days of treatment. Following the 30-day recovery period, the number, labeling index, and relative size of the GSTP-negative lesions in 1,3-D-treated animals returned to control levels. As expected, PB treatment produced an increase in number and relative size of the GSTP-positive lesions. The results of this study are consistent with 1,3-D inducing liver carcinogenesis through a nongenotoxic mode of action by functioning as a tumor promoter specifically through induction of a non-GSTP staining focal hepatocyte population., ... An increase in concentration of rat-liver homogenate fraction (S9) in the metabolizing system (S9 mix) enhances mutagenicity for 1,3-dichloropropene and 2,3-dichloro-1-propene. According to the effects of the enzyme inhibitors SKF525, 1,1,1-trichloropropene-2,3-oxide and cyanamide, the allylic chloropropenes fall into 3 groups distinguished by their mode of metabolic activation by S9 mix. 1,3-Dichloropropene is hydrolyzed to the corresponding allylic alcohol which can be oxidized to the respective acroleins (hydrolytic oxidative pathway). Structural parameters like chloro substitution of the central C atom of the substituted induced polarization of the C as cis/trans isomerism might be responsible for different substrate properties for the enzymes involved in allylic chloropropene metabolism, thus determining different degrees of activation by either one or both pathways., Computed molecular properties were compared with experimental mutagenic potentials of some allylic compounds. The computational results suggest that the primary mechanism of action involves the SN1 formation of allylic cations which then react with nucleophilic centers of nucleic acid bases. The usefulness of computed properties in estimating the degree of alkylating activity and mutagenicity was evaluated. In general, stability of the allylic carbocation intermediate and the degree of charge delocalization in the allyl system correlate well with observed mutagenic potentials., To investigate the mechanism of 1,3-dichloropropene induced hepatotoxicity, we studied effects of modulation in concn or activities of glutathione, glutathione S-transferase, cytotchrome p-450 on 1,3-dichloropropene toxicity in mice. Piperonyl butoxide was used to inhibit cytochrome p-450 and buthionine sulfoximine to inhibit glutathione synthesis. 1,3-dichloropropene (300 mg/kg) administered with a stomach tube significantly increased plasma glutamate oxaloacetate transaminase and glutamate pyruvate transaminase activities as well as hepatic centrilobular swelling 15 hr after administration. No significant changes were observed at 100 mg/kg 1,3-dichloropropene. Piperonyl butoxide pretreatment significantly suppressed the elevation of glutamate oxaloacetate transaminase and glutamate pyruvate transaminase activities caused by 300 mg/kg 1,3-dichloropropene. This pretreatment significantly increased 1,3-dichloropropene concn in the liver. The piperonyl butoxide pretreatment decreased cytochrome p450 content in liver microsomes but prevented further reduction of cytochrome p-450 after 1,3-dichloropropene treatment. With buthionine sulfoximine pretreatment plasma glutamate oxaloacetate transaminase activity significantly increased in animals receiving 100 mg/kg 1,3-dichloropropene, whereas liver glutathione content and glutathione-S-transferase activity decreased. This pretreatment also significantly increased 1,3-dichloropropene concn in the liver. Cysteine administered 2 hr after 1,3-dichloropropene treatment by which time 1,3-dichloropropene in the liver had disappeared did not decrease the cytochrome p-450 content induced by 1,3-dichloropropene, although it prevented the elevation of glutamate oxaloacetate transaminase and glutamate pyruvate transaminase activities and increased hepatic glutathione concn. These results suggest 1,3-dichloropropene is biotransformed via cytochrome p450, the metabolites induced liver damage and glutathione plays an important role in the detoxification of 1,3-dichloropropene. | |
Record name | 1,3-DICHLOROPROPENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1109 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Two known mutagens, epichlorohydrin and 1,3-dichloro-2-propanol have been identified as impurities in some formulations., Other chlorinated hydrocarbons may be present as impurities and stabilizers. These include chloropicrin, isomers of dichloropropene, dichloropropane, and epichlorohydrin. /1,3-Dichloropropene mixture/, 2,3-Dichloropropene may be present at up to 6.5% | |
Record name | 1,3-DICHLOROPROPENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1109 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to straw-colored liquid, Amber liquid | |
CAS No. |
542-75-6 | |
Record name | 1,3-DICHLOROPROPENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3163 | |
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Record name | 1,3-Dichloropropene | |
Source | CAS Common Chemistry | |
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Record name | 1-Propene, 1,3-dichloro- | |
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Record name | 1,3-Dichloropropene | |
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Record name | 1,3-dichloropropene | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 1,3-DICHLOROPROPENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1109 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-DICHLOROPROPENE (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0995 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,3-DICHLOROPROPENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/399 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-119 °F (NTP, 1992), <-50 °C, -119 °F | |
Record name | 1,3-DICHLOROPROPENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3163 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,3-DICHLOROPROPENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1109 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-DICHLOROPROPENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/399 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 1,3-Dichloropropene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0199.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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